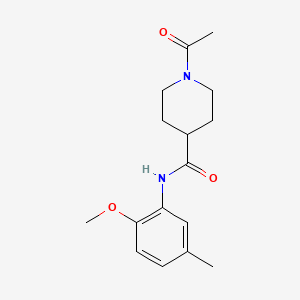
N-(diphenylmethyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)quinoline-8-sulfonamide: is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a diphenylmethyl group and a sulfonamide moiety at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)quinoline-8-sulfonamide typically involves the following steps:
Formation of Quinoline-8-sulfonyl Chloride: The starting material, quinoline, is sulfonated to form quinoline-8-sulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Nucleophilic Substitution: The quinoline-8-sulfonyl chloride is then reacted with diphenylmethylamine to form this compound. This step involves a nucleophilic substitution reaction where the amine group of diphenylmethylamine attacks the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(diphenylmethyl)quinoline-8-sulfonamide can undergo oxidation reactions, particularly at the quinoline ring system. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced, especially at the sulfonamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the sulfonamide moiety.
Substitution: Substituted quinoline derivatives with different functional groups replacing the sulfonamide.
Scientific Research Applications
Chemistry: N-(diphenylmethyl)quinoline-8-sulfonamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidases and cholinesterases, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Medicine: The compound’s ability to inhibit specific enzymes has led to its investigation as a potential therapeutic agent. Its dual inhibitory action on monoamine oxidases and cholinesterases suggests it could be useful in treating conditions involving these enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
N-(diphenylmethyl)quinoline-8-sulfonamide exerts its effects primarily through enzyme inhibition. It targets enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase). The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby enhancing their signaling pathways . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.
Comparison with Similar Compounds
N-(quinoline-8-yl)quinoline-8-sulfonamide: This compound shares the quinoline-sulfonamide structure but lacks the diphenylmethyl group.
Sulfonimidates: These compounds contain a sulfonamide moiety but differ in their overall structure and reactivity.
Uniqueness: N-(diphenylmethyl)quinoline-8-sulfonamide is unique due to the presence of the diphenylmethyl group, which enhances its binding affinity to target enzymes and contributes to its distinct biological activity. This structural feature sets it apart from other quinoline-sulfonamides and related compounds.
Properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-benzhydrylquinoline-8-sulfonamide |
InChI |
InChI=1S/C22H18N2O2S/c25-27(26,20-15-7-13-19-14-8-16-23-22(19)20)24-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21,24H |
InChI Key |
ANDKIECPDBRVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{2,4-bis[(2-chlorobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10967116.png)
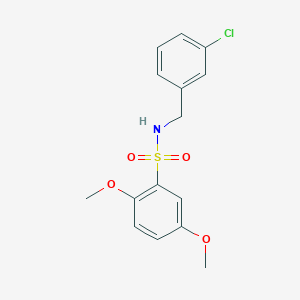
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10967122.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide](/img/structure/B10967132.png)
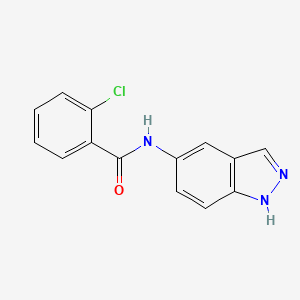
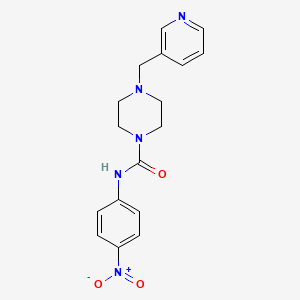
![4-ethyl-3-(4-fluorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10967141.png)
![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967146.png)
![1-methyl-4-nitro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10967148.png)
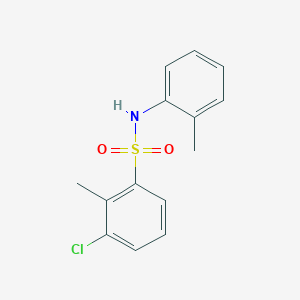
![3-Bromo-7-(difluoromethyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967163.png)
